molecular formula C15H17NO5 B1317536 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 51814-19-8

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No. B1317536
CAS RN: 51814-19-8
M. Wt: 291.3 g/mol
InChI Key: FRNZCPLVDNHRIH-UHFFFAOYSA-N
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Patent
US07563805B2

Procedure details

To a solution of ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate (26.8 g, 79.5 mmol) in ethanol (200 mL), sodium ethoxide (20% solution in ethanol, 40.6 mL, 119.3 mmol) was added, and the mixture was heated under reflux for 2 hours. After concentrating the reaction mixture under reduced pressure, the residue was dissolved in water (100 mL). Concentrated hydrochloric acid was added to this solution in an ice bath for acidification, and the solution was extracted with chloroform (100 mL×3). The extract was washed with saturated aqueous solution of sodium chloride (100 mL), and dried with anhydrous sodium sulfate. After the filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 2:1) to obtain 16.7 g (72%) of the title compound as a pale brown oily product.
Name
ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]([CH2:18][CH2:19][CH2:20]CC(OCC)=O)[CH2:12][C:13]([O:15]CC)=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:27][CH2:28][CH3:29].[Na+].C([OH:33])C>>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][C:13](=[O:15])[CH:19]([C:20]([O:27][CH2:28][CH3:29])=[O:33])[CH2:18]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate
Quantity
26.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(CC(=O)OCC)CCCCC(=O)OCC
Name
Quantity
40.6 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (100 mL)
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to this solution in an ice bath for acidification
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform (100 mL×3)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous solution of sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.